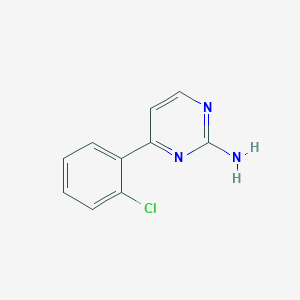
4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
Overview
Description
4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with a methyl group and a sulfonamide group, as well as a pyrrolidine ring attached to an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the benzene ring and subsequent functionalization. One common synthetic route includes the sulfonation of 4-methylbenzenesulfonic acid followed by the reaction with 2-(pyrrolidin-1-yl)ethanamine under specific conditions such as elevated temperature and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its sulfonamide group makes it a versatile building block for various chemical reactions.
Biology: The biological applications of this compound include its use as a potential inhibitor of certain enzymes or receptors. Its interaction with biological targets can be studied to understand its effects on cellular processes.
Medicine: In the medical field, 4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide may be explored for its therapeutic potential. It could be used in the development of new drugs targeting specific diseases or conditions.
Industry: This compound can be utilized in the production of materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
4-Methylbenzenesulfonamide: Similar structure but lacks the pyrrolidine ring.
N-(2-(Pyrrolidin-1-yl)ethyl)benzenesulfonamide: Similar structure but lacks the methyl group on the benzene ring.
4-Methyl-N-(2-(piperidin-1-yl)ethyl)benzenesulfonamide: Similar structure but with a piperidine ring instead of pyrrolidine.
Uniqueness: 4-Methyl-N-(2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is unique due to the combination of the methyl group and the pyrrolidine ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Properties
IUPAC Name |
4-methyl-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-12-4-6-13(7-5-12)18(16,17)14-8-11-15-9-2-3-10-15/h4-7,14H,2-3,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSXNRZUFHYLHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680693 | |
| Record name | 4-Methyl-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188264-95-0 | |
| Record name | 4-Methyl-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1504770.png)
![2-{2-[4-(3-Benzyloxy-phenylsulfanyl)-2-chloro-phenyl]-ethyl}-2-fluoro-malonic acid diethyl ester](/img/structure/B1504772.png)


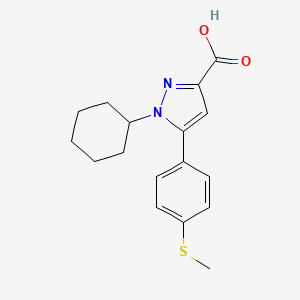
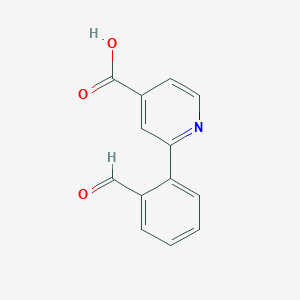
![2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B1504791.png)

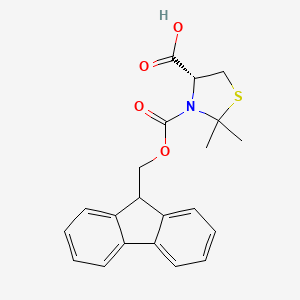
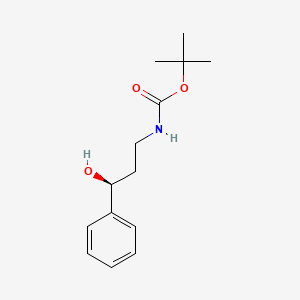
![1-[1-(3-Methylphenyl)-1H-pyrazol-4-YL]ethanone](/img/structure/B1504822.png)
